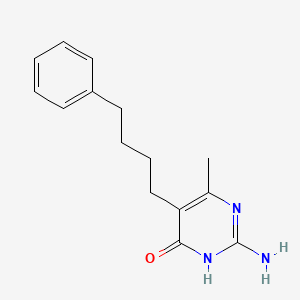
1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of three phenyl groups attached to a triazole ring, with a selenone group at the 5-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate is then treated with selenium dioxide to introduce the selenone group, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone undergoes various chemical reactions, including:
Oxidation: The selenone group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of 1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone involves its interaction with specific molecular targets. The selenone group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-thione: Similar structure but with a thione group instead of a selenone group.
5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole: Contains a methoxy group and lacks the selenone group.
Uniqueness
1,3,4-Triphenyl-1H-1,2,4-triazole-5(4H)-selenone is unique due to the presence of the selenone group, which imparts distinct chemical and biological properties. The selenone group enhances the compound’s ability to interact with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C20H15N3Se |
|---|---|
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
2,4,5-triphenyl-1,2,4-triazole-3-selone |
InChI |
InChI=1S/C20H15N3Se/c24-20-22(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-23(20)18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
DHTFTFVXWAUTSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=[Se])N2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


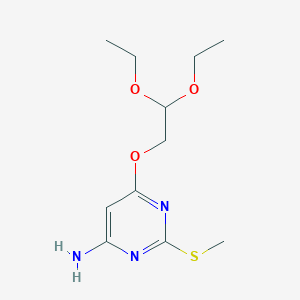
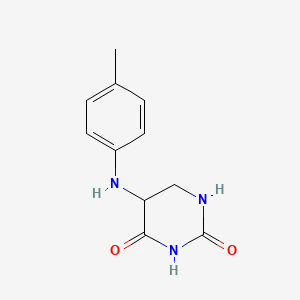


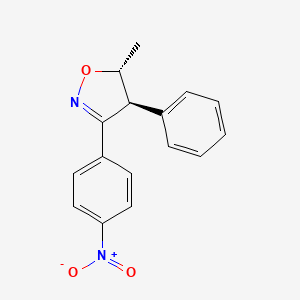
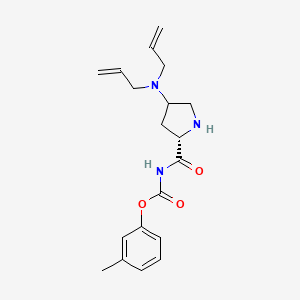
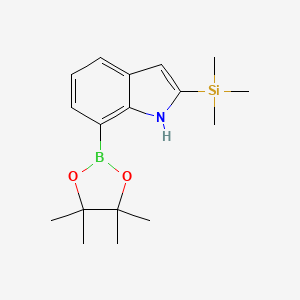
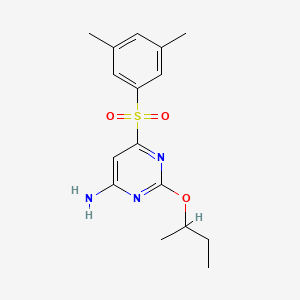
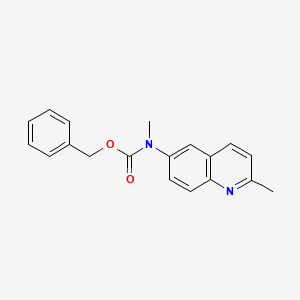
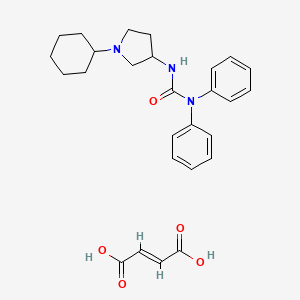

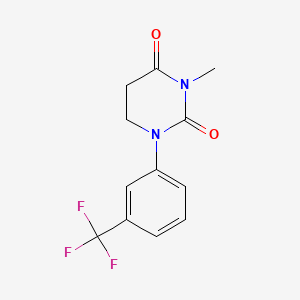
![(2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol](/img/structure/B12906734.png)
